Thihexinol methylbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thihexinol methylbromide, also known as (4-(hydroxydi-2-thienylmethyl)cyclohexyl)trimethylammonium bromide, is a chemical compound with the molecular formula C18H26NOS2.Br. It has been studied for its potential to inhibit intestinal hypermotility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thihexinol methylbromide typically involves the reaction of thihexinol with methyl bromide under controlled conditions. The process requires a dry environment to prevent unwanted side reactions. The Grignard reaction is often employed, where an organomagnesium reagent is prepared by reacting an alkyl bromide with magnesium metal. This reagent then reacts with a carbonyl compound to form the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Thihexinol methylbromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Thihexinol methylbromide has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential therapeutic applications.
Medicine: Studied for its potential to treat conditions related to intestinal hypermotility.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of thihexinol methylbromide involves its interaction with specific molecular targets. It is known to act on the neuromuscular junction, where it can inhibit the transmission of nerve impulses. This effect is mediated through its binding to nicotinic acetylcholine receptors, leading to a decrease in muscle contractions .
Comparison with Similar Compounds
Thihexinol methylbromide can be compared with other similar compounds, such as:
Thihexinol: Shares a similar structure but lacks the methylbromide group.
Methyl thihexinolium bromide: Another related compound with similar properties.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with particular biological targets effectively. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
7219-91-2 |
---|---|
Molecular Formula |
C18H26BrNOS2 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
[4-[hydroxy(dithiophen-2-yl)methyl]cyclohexyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C18H26NOS2.BrH/c1-19(2,3)15-10-8-14(9-11-15)18(20,16-6-4-12-21-16)17-7-5-13-22-17;/h4-7,12-15,20H,8-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KDBBCFRGLKZRQJ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1CCC(CC1)C(C2=CC=CS2)(C3=CC=CS3)O.[Br-] |
Canonical SMILES |
C[N+](C)(C)C1CCC(CC1)C(C2=CC=CS2)(C3=CC=CS3)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.